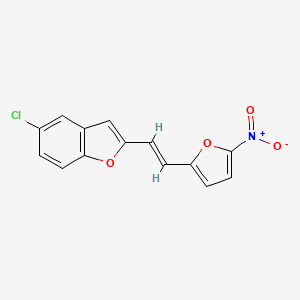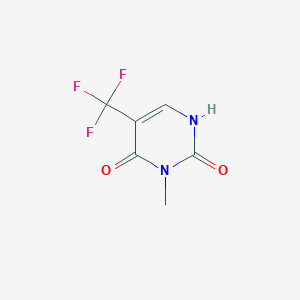
3-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 3-position of the pyrimidine ring, along with two keto groups at the 2 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)uracil with phosphoryl chloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 3-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the 2 and 4 positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
3-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways such as apoptosis or inflammation.
類似化合物との比較
- 3-Methyl-5-(trifluoromethyl)uracil
- 5-Trifluoromethyluracil
- 3-Methyluracil
Comparison: 3-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a trifluoromethyl group and two keto groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
85199-76-4 |
|---|---|
分子式 |
C6H5F3N2O2 |
分子量 |
194.11 g/mol |
IUPAC名 |
3-methyl-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-4(12)3(6(7,8)9)2-10-5(11)13/h2H,1H3,(H,10,13) |
InChIキー |
QMXBIEPIVWTPSA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CNC1=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
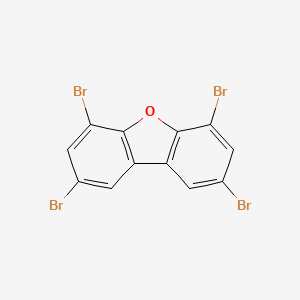
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)

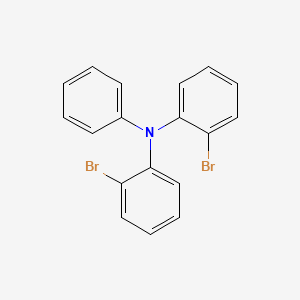
![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
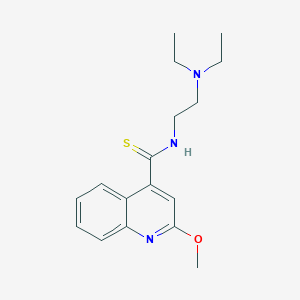
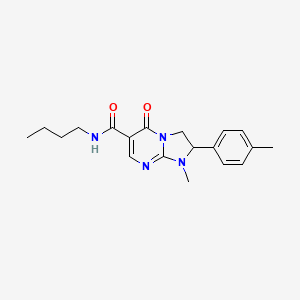
![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
